1-(3-methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
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Overview
Description
1-(3-Methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is a complex organic compound that belongs to the class of methanamine derivatives. This compound is characterized by the presence of a methoxy group, a phenylmethoxy group, and a thiophen-2-ylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-2-phenylmethoxybenzene and thiophen-2-ylmethylamine.
Reaction Conditions: The reaction typically involves the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.
Synthetic Route: The synthetic route may involve a series of reactions, including nucleophilic substitution, reduction, and condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3-Methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or other condensation products.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3-Methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and to develop new bioactive compounds.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine: The hydrochloride salt form enhances the compound’s solubility and stability.
1-(3-Methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrobromide: This compound has similar properties but with a different counterion.
1-(3-Methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;acetate: This compound has an acetate counterion, which may affect its solubility and reactivity.
Properties
IUPAC Name |
1-(3-methoxy-2-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S.ClH/c1-22-19-11-5-9-17(13-21-14-18-10-6-12-24-18)20(19)23-15-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQQMYVGCXXKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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